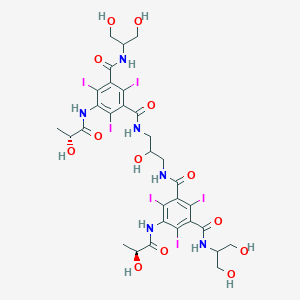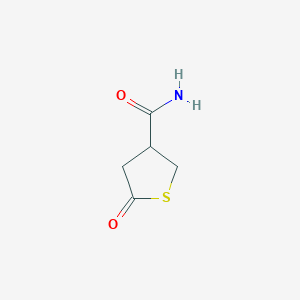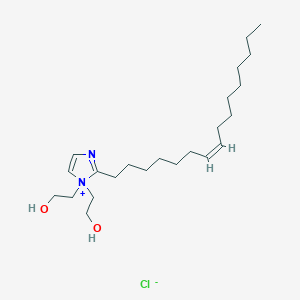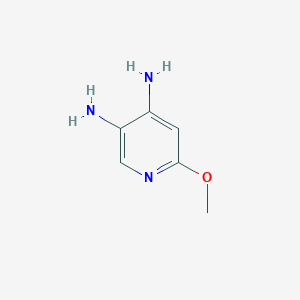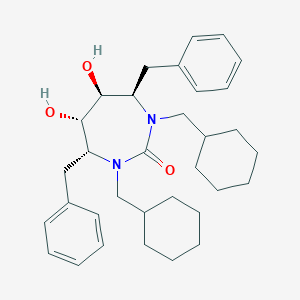
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is commonly referred to as Ro 20-1724 and is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase. In
科学的研究の応用
Ro 20-1724 has been extensively studied for its potential applications in various fields. It has been used as a tool in neuroscience research to investigate the role of cAMP signaling in synaptic plasticity, learning, and memory. Ro 20-1724 has also been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
作用機序
Ro 20-1724 selectively inhibits cAMP phosphodiesterase, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting this enzyme, Ro 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to various physiological effects, including increased bronchodilation, enhanced contractility of cardiac muscle, and improved cognitive function.
生化学的および生理学的効果
Ro 20-1724 has been shown to have various biochemical and physiological effects. In animal studies, Ro 20-1724 has been shown to increase bronchodilation and reduce airway inflammation, making it a potential treatment for asthma and COPD. Ro 20-1724 has also been shown to improve cardiac function by increasing contractility and reducing heart rate, making it a potential treatment for heart failure. In addition, Ro 20-1724 has been shown to enhance cognitive function and memory retention in animal studies.
実験室実験の利点と制限
Ro 20-1724 has several advantages for lab experiments. It is a selective inhibitor of cAMP phosphodiesterase, making it a useful tool for investigating the role of cAMP signaling in various physiological processes. Ro 20-1724 is also relatively stable and can be easily synthesized in large quantities. However, Ro 20-1724 has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. In addition, Ro 20-1724 has a short half-life, requiring frequent dosing in animal studies.
将来の方向性
There are several future directions for research on Ro 20-1724. One area of research is investigating its potential applications in the treatment of asthma, COPD, and heart failure. Another area of research is investigating its potential applications in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further studies are needed to understand the precise mechanisms of action of Ro 20-1724 and its downstream signaling pathways. Finally, new synthesis methods for Ro 20-1724 that improve its solubility and stability may be developed in the future.
合成法
Ro 20-1724 can be synthesized through a multistep process that involves the reaction of 1,3-bis(cyclohexylmethyl)urea with 4,7-bis(phenylmethyl)-5,6-dihydroxy-2H-1,3-diazepin-2-one in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
特性
CAS番号 |
153182-61-7 |
|---|---|
製品名 |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C33H46N2O3 |
分子量 |
518.7 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclohexylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H46N2O3/c36-31-29(21-25-13-5-1-6-14-25)34(23-27-17-9-3-10-18-27)33(38)35(24-28-19-11-4-12-20-28)30(32(31)37)22-26-15-7-2-8-16-26/h1-2,5-8,13-16,27-32,36-37H,3-4,9-12,17-24H2/t29-,30-,31+,32+/m1/s1 |
InChIキー |
FADBDGCGGLEUOC-ZRTHHSRSSA-N |
異性体SMILES |
C1CCC(CC1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
正規SMILES |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
その他のCAS番号 |
153182-61-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
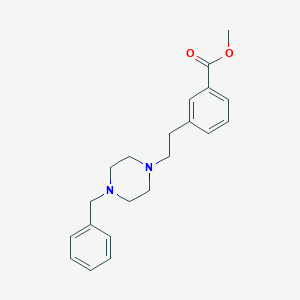
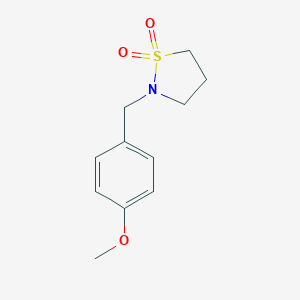
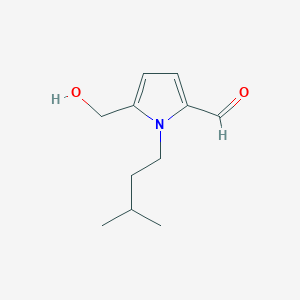


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
